molecular formula C8H13N3 B2558709 2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine CAS No. 1278520-33-4

2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine

Cat. No.: B2558709
CAS No.: 1278520-33-4
M. Wt: 151.213
InChI Key: SUDZFHQRNUKXPP-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine is a versatile chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.213 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine typically involves the cyclization of amido-nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides, aromatic, and saturated heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves using environmentally friendly methods in chemical organic synthesis, such as ionic liquids and N-heterocyclic carbenes.

Chemical Reactions Analysis

Types of Reactions

2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to imidazole derivatives.

    Reduction: Formation of reduced imidazole compounds.

    Substitution: Introduction of different substituents on the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, chloro-2-propanone for substitution, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions are substituted imidazoles, which have diverse biological and pharmacological activities .

Scientific Research Applications

2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, and other techniques.

    Biology: Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules with anti-cancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, and other properties.

    Medicine: Development of various drugs with anti-cancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral properties, and enzyme inhibitors.

    Industry: Used as ionic liquids and N-heterocyclic carbenes in environmentally friendly chemical organic synthesis.

Mechanism of Action

The mechanism of action of 2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine involves its interaction with molecular targets and pathways. Imidazole derivatives are known to act as enzyme inhibitors, affecting various biological pathways. The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-1-ylcyclopentane-1beta-amine: Similar structure but different stereochemistry.

    2beta-(1H-Imidazole-1-yl)cyclohexane-1beta-amine: Similar structure with a cyclohexane ring instead of a cyclopentane ring.

    2beta-(1H-Imidazole-1-yl)cyclopentane-1alpha-amine: Similar structure but different stereochemistry.

Uniqueness

2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine is unique due to its specific stereochemistry and the presence of both an imidazole ring and a cyclopentane ring. This unique structure contributes to its diverse biological and pharmacological activities.

Biological Activity

2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine is a compound of interest in medicinal chemistry due to its structural features that resemble biologically active imidazole derivatives. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4, featuring a cyclopentane ring substituted with an imidazole moiety. The presence of the imidazole group is significant as it is known for its biological relevance, particularly in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Compounds with imidazole groups are often involved in interactions with various receptors, including histamine and guanylate cyclase receptors. These interactions can modulate signaling pathways related to inflammation and cell proliferation.
  • Antiproliferative Effects : Research indicates that imidazole derivatives can exhibit antiproliferative properties against cancer cell lines, suggesting potential use in oncology.

Anticancer Activity

A study assessed the antiproliferative effects of various imidazole derivatives, including those structurally similar to this compound. The results showed promising activity against melanoma and prostate cancer cell lines, with IC50 values indicating effective inhibition of cell growth (Table 1).

CompoundCell LineIC50 (µM)Notes
This compoundA375 (melanoma)<10Significant inhibition observed
This compoundLNCaP (prostate)<10Comparable to standard treatments

Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of imidazole derivatives. The compound was tested in models of induced colitis, showing a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential therapeutic role in inflammatory diseases.

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable absorption and distribution characteristics. Safety assessments indicate that compounds with similar structures can cause skin irritation but generally have low toxicity profiles when used appropriately.

Properties

IUPAC Name

(1R,2S)-2-imidazol-1-ylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-7-2-1-3-8(7)11-5-4-10-6-11/h4-8H,1-3,9H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDZFHQRNUKXPP-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.